Deflectin 2b

Description

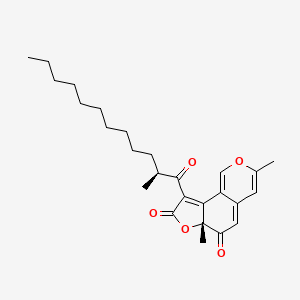

Deflectin 2b (CAS: 79495-63-9) is a fungal-derived secondary metabolite identified within the deflectin family of natural products. Structurally, it belongs to the 2,6-diketopiperazine (2,6-DKP) class, characterized by a bicyclic core formed through intramolecular cyclization of polyketide precursors. Deflectins are biosynthesized via polyketide synthase (PKS) pathways, with stereochemical outcomes at critical positions (e.g., C-7 oxidation) dictating their absolute configurations and biological properties . Notably, this compound shares a biosynthetic lineage with deflectin 1a (CAS: 79495-61-7) and noonaphilone A (CAS: Not specified), though its stereochemical and functional distinctions remain a focus of comparative research .

Properties

CAS No. |

79495-63-9 |

|---|---|

Molecular Formula |

C26H34O5 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldodecanoyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C26H34O5/c1-5-6-7-8-9-10-11-12-13-17(2)24(28)22-23-20-16-30-18(3)14-19(20)15-21(27)26(23,4)31-25(22)29/h14-17H,5-13H2,1-4H3/t17-,26-/m0/s1 |

InChI Key |

VWGYSDWIZCHBOH-QLXKLKPCSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |

Canonical SMILES |

CCCCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Deflectin 2b is synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the formation of the 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core, followed by the addition of a specific side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Aspergillus deflectus. The fungus is cultured in a nutrient-rich medium, and the deflectin compounds are extracted from the mycelia. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Deflectin 2b undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Deflectin 2b has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of azaphilones.

Biology: this compound is studied for its antimicrobial properties and its effects on various microorganisms.

Medicine: The compound is investigated for its potential use as an antibiotic and its ability to inhibit the growth of pathogenic bacteria and fungi.

Mechanism of Action

The mechanism of action of Deflectin 2b involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions between Deflectin 2b and its analogs are outlined in Table 1 :

Table 1: Structural Features of this compound and Analogous Compounds

*The C-7 configuration of this compound remains uncharacterized in current literature, though biosynthetic parallels suggest stereochemical divergence from Deflectin 1a (7S) and noonaphilone A (7R) .

Key Structural Insights :

- Deflectin 1a vs. This compound : Both share the 2,6-DKP scaffold, but Deflectin 1a’s revised 7S configuration (initially misassigned as 7R) contrasts with this compound’s unresolved stereochemistry. The acyl sidechain length and saturation further differentiate their bioactivity .

- Noonaphilone A: Unlike this compound’s bicyclic system, noonaphilone A features a planar tri-cyclic core with a conjugated diene, enabling distinct electronic properties and reactivity .

Functional and Bioactivity Comparison

Table 2 summarizes bioactivity data for this compound and related compounds:

Table 2: Bioactivity Profiles of this compound and Analogous Compounds

Functional Insights :

- This suggests structural constraints in target engagement or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.